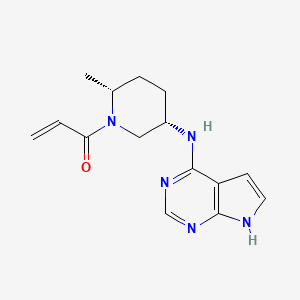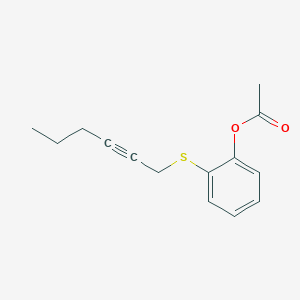
Cbz-Val-Pro-Val-(2-benzoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Val-Pro-Val-(2-benzoxazole) est un composé organique complexe qui contient un groupement benzoxazole, qui est une structure bicyclique composée d'un cycle benzénique fusionné à un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Cbz-Val-Pro-Val-(2-benzoxazole) implique généralement l'utilisation de la 2-aminophénol comme précurseur. Le cycle benzoxazole peut être formé par diverses méthodes de synthèse, notamment des réactions avec des aldéhydes, des cétones, des acides, des alcools, des isothiocyanates, des ortho-esters et des alcynonnes dans différentes conditions réactionnelles et avec des catalyseurs tels que des nanocatalyseurs, des catalyseurs métalliques et des catalyseurs liquides ioniques . Par exemple, une méthode implique la réaction de la 2-aminophénol avec des carbodiimides en présence d'un catalyseur ZnCl2 et d'un solvant isopropanolique à 80°C pendant 30 minutes .
Méthodes de production industrielle
La production industrielle de dérivés benzoxazoles, y compris le Cbz-Val-Pro-Val-(2-benzoxazole), utilise souvent des voies de synthèse évolutives et respectueuses de l'environnement. Ces méthodes peuvent inclure la synthèse assistée par micro-ondes, qui offre des avantages tels que des temps de réaction et une consommation d'énergie réduits .
Analyse Des Réactions Chimiques
Types de réactions
Le Cbz-Val-Pro-Val-(2-benzoxazole) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés oxydés.
Réduction : Les réactions de réduction peuvent produire des formes réduites du composé.
Substitution : Le groupement benzoxazole peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction du produit souhaité mais impliquent souvent des températures, des solvants et des catalyseurs spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire un large éventail de composés benzoxazoles fonctionnalisés .
Applications de la recherche scientifique
Le Cbz-Val-Pro-Val-(2-benzoxazole) a un large éventail d'applications de recherche scientifique :
Chimie : Il sert d'intermédiaire précieux dans la synthèse de divers composés organiques.
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Médecine : Les dérivés benzoxazoles, y compris le Cbz-Val-Pro-Val-(2-benzoxazole), présentent des propriétés thérapeutiques potentielles telles que des effets antimicrobiens, antifongiques, anticancéreux, antioxydants et anti-inflammatoires
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action du Cbz-Val-Pro-Val-(2-benzoxazole) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupement benzoxazole permet au composé d'interagir efficacement avec des cibles biologiques par le biais d'interactions d'empilement π-π ou π-cation avec des molécules hôtes. Le 1-oxygène et le 3-azote du groupement oxazole agissent comme des accepteurs de liaisons hydrogène, favorisant les interactions non covalentes . Ces interactions permettent au composé de moduler divers processus biologiques, contribuant à ses effets thérapeutiques.
Applications De Recherche Scientifique
Cbz-Val-Pro-Val-(2-benzoxazole) has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Benzoxazole derivatives, including Cbz-Val-Pro-Val-(2-benzoxazole), exhibit potential therapeutic properties such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Industry: The compound is utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of Cbz-Val-Pro-Val-(2-benzoxazole) involves its interaction with specific molecular targets and pathways. The benzoxazole moiety allows the compound to efficiently interact with biological targets through π-π stacking or π-cation interactions with host molecules. The 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions . These interactions enable the compound to modulate various biological processes, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Le Cbz-Val-Pro-Val-(2-benzoxazole) peut être comparé à d'autres dérivés benzoxazoles, tels que :
- 2-aminobenzoxazole
- 5-chlorobenzoxazole
- 6-méthylbenzoxazole
Ces composés partagent la structure de base benzoxazole mais diffèrent par leurs substituants, ce qui peut influencer considérablement leurs propriétés chimiques et leurs activités biologiques.
Propriétés
Formule moléculaire |
C30H36N4O6 |
|---|---|
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C30H36N4O6/c1-18(2)24(26(35)28-31-21-13-8-9-15-23(21)40-28)32-27(36)22-14-10-16-34(22)29(37)25(19(3)4)33-30(38)39-17-20-11-6-5-7-12-20/h5-9,11-13,15,18-19,22,24-25H,10,14,16-17H2,1-4H3,(H,32,36)(H,33,38)/t22-,24-,25-/m0/s1 |
Clé InChI |
MRIBOSDZTNAJSS-HVCNVCAESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)C1=NC2=CC=CC=C2O1)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


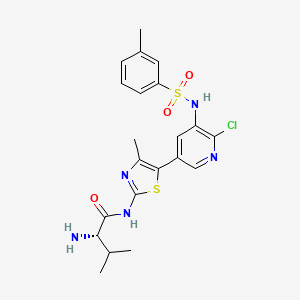
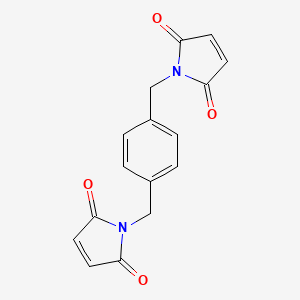
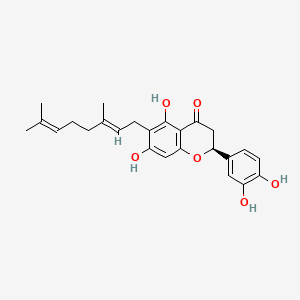
![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)

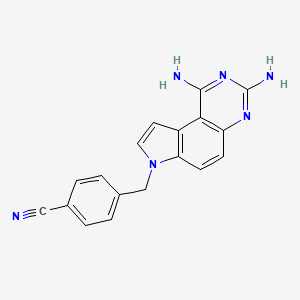
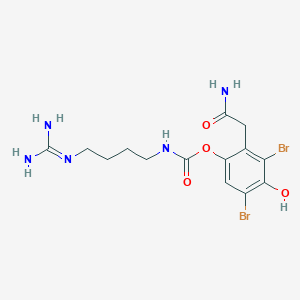
![2-[(5S,7R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821758.png)
![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)
![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)
